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Compound Name: Sulfo Cy7 bis-COOH

Cat. No.: B15553901

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfo Cy7 bis-COOH is a near-infrared (NIR) fluorescent dye that is highly valuable for flow
cytometry applications. Its two carboxylic acid functional groups allow for covalent conjugation
to primary amines on biomolecules, such as antibodies, after activation. The presence of
sulfonate groups imparts excellent water solubility, which is advantageous for biological assays
as it minimizes aggregation in aqueous buffers and reduces the need for organic solvents that
can be detrimental to cells.[1]

The emission of Sulfo Cy7 in the near-infrared spectrum (typically around 773 nm) is a key
advantage for flow cytometry.[2] Cellular autofluorescence is minimal in this range, leading to a
significantly improved signal-to-noise ratio and enhanced sensitivity, particularly for the
detection of low-abundance targets.[1] This makes Sulfo Cy7 an excellent choice for inclusion
in complex multicolor flow cytometry panels with minimal spectral overlap with fluorochromes
emitting in more common channels.

These application notes provide detailed protocols for the conjugation of Sulfo Cy7 bis-COOH
to antibodies and their subsequent use in cell staining for flow cytometry analysis.

Key Advantages in Flow Cytometry
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e Low Autofluorescence Background: The NIR emission of Sulfo Cy7 minimizes interference
from cellular autofluorescence, resulting in cleaner signals and higher sensitivity.[1]

o Multiplexing Capabilities: Its distinct spectral properties allow for its integration into multicolor
panels with minimal spectral overlap with fluorophores in the violet, blue, yellow-green, and
red channels.

» High Photostability: Cyanine dyes like Sulfo Cy7 exhibit good photostability, making them
suitable for experiments that may involve extended exposure to laser excitation.[2]

Data Presentation

Table 1: Spectral Properties of Sulfo Cy7

Property Value Reference
Excitation Maximum ~750 nm [2]
Emission Maximum ~773 nm [2]
Stokes Shift ~23 nm [2]

Molar Extinction Coefficient (at
_ _ 240,600 cm~1M—1 [3]
absorption maximum)

Correction Factor (at 280 nm) 0.04 [3]

Table 2: Recommended Parameters for Antibody Conjugation
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Parameter

Recommended Value

Notes

Antibody Concentration

2-10 mg/mL

Higher concentrations improve

labeling efficiency.[2]

Antibody Buffer

Amine-free (e.g., PBS, MES)

Amines like Tris or glycine will

compete with the reaction.[2]

Optimal for EDC/Sulfo-NHS

Reaction pH (Activation) 45-7.2 o
activation.[4][5]
Optimal for the reaction of the
Reaction pH (Conjugation) 7.0-85 activated dye with primary
amines.[2][4]
The optimal ratio is antibody-
Molar Ratio (Dye:Antibody) 5:1t0 20:1 dependent and should be
determined empirically.[1]
Molar Ratio (EDC:Dye) ~1.5:1
Molar Ratio (Sulfo-NHS:Dye) ~1.2:1

Table 3: Typical Parameters for Cell Staining in Flow Cytometry
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Parameter Recommended Value Notes

Maintain consistency across

Cell Concentration 1x10%to 1 x 107 cells/mL
samples.[6]
] ] ] May need to be optimized for
Incubation Time 20 - 60 minutes o o
low-affinity antibodies.[6]
Reduces non-specific binding
Incubation Temperature 2-8°C (onice) and internalization of surface
antigens.[6]
PBS with 0.1-1% BSA or 1- Caz*/Mg?* free PBS is
Staining Buffer 10% FBS, and 0.05-0.1% recommended to prevent cell
Sodium Azide clumping.[6]
2-3 washes with 1-2 mL of Centrifuge at 300-400 x g for 5
Wash Steps o )
staining buffer minutes.[6]
) ) o Adjust based on the flow
Final Resuspension Volume 200 - 500 pL of staining buffer

cytometer's requirements.[6]

Experimental Protocols
Protocol 1: Antibody Conjugation with Sulfo Cy7 bis-
COOH

This protocol describes the covalent conjugation of Sulfo Cy7 bis-COOH to an antibody using
a two-step EDC/Sulfo-NHS chemistry. This method first activates the carboxylic acid groups on
the dye to form a more stable amine-reactive ester, which then reacts with the primary amines
on the antibody.

Materials:
o Sulfo Cy7 bis-COOH
e Antibody (in amine-free buffer)

o EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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e Sulfo-NHS (N-hydroxysulfosuccinimide)

o Activation Buffer: 0.1 M MES, pH 4.5-6.0

o Conjugation Buffer: PBS, pH 7.2-7.5

e Quenching Solution: 1 M Tris-HCI, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5
e Desalting column (e.g., Sephadex G-25)

e Anhydrous DMSO

Procedure:

o Prepare the Antibody:

o Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains amines
(e.g., Tris, glycine), dialyze the antibody against the conjugation buffer.

o Adjust the antibody concentration to 2-10 mg/mL for optimal labeling.[2]
e Prepare the Dye:

o Dissolve Sulfo Cy7 bis-COOH in anhydrous DMSO to create a stock solution (e.g., 10
mg/mL).

 Activation of Sulfo Cy7 bis-COOH:

o In a microcentrifuge tube, mix the required amount of Sulfo Cy7 bis-COOH stock solution
with Activation Buffer.

o Add a molar excess of EDC and Sulfo-NHS. A common starting point is a molar ratio of
Dye:EDC:Sulfo-NHS of approximately 1:1.5:1.2.[1]

o Incubate this activation mixture for 15-30 minutes at room temperature, protected from
light.

o Conjugation to the Antibody:

© 2025 BenchChem. All rights reserved. 5/14 Tech Support


https://www.researchgate.net/post/Is_there_a_labeling_process_for_Sulfo-Cyanine7_CY7
https://www.benchchem.com/product/b15553901?utm_src=pdf-body
https://www.benchchem.com/product/b15553901?utm_src=pdf-body
https://www.benchchem.com/product/b15553901?utm_src=pdf-body
https://cdn.gbiosciences.com/pdfs/protocol/BC97_protocol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15553901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Add the activated Sulfo Cy7 NHS ester to the antibody solution.

o The optimal molar ratio of dye to antibody should be determined empirically, but a starting
point of 10:1 to 20:1 is recommended.[1]

o Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle
mixing.

e Quenching the Reaction:

o Add quenching solution (e.g., Tris-HCI or hydroxylamine) to the reaction mixture to stop
the reaction by consuming any unreacted NHS ester.[3] Incubate for 30-60 minutes at
room temperature.

 Purification of the Conjugate:

o Separate the labeled antibody from unreacted dye and byproducts using a desalting
column equilibrated with PBS.

o Collect the fractions containing the conjugated antibody.
o Characterization of the Conjugate (Optional but Recommended):

o Measure the absorbance of the conjugate at 280 nm (for protein) and ~750 nm (for Sulfo
Cy7).

o Calculate the degree of labeling (dye-to-antibody ratio) using the following formula:
» DOL = (A_dye x €_protein) / [(A_280 - A_dye x CF_280) x £_dye]

» Where A_dye is the absorbance at the dye's maximum, A_280 is the absorbance at 280
nm, €_protein is the molar extinction coefficient of the antibody (e.g., 210,000 M~icm~1
for 1IgG), €_dye is the molar extinction coefficient of Sulfo Cy7 (240,600 M~cm~1), and
CF_280 is the correction factor for the dye's absorbance at 280 nm (0.04 for Sulfo Cy7).

[3]

e Storage:
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o Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider
adding a preservative like sodium azide and a protein stabilizer like BSA.

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol provides a general procedure for staining cell surface antigens using a Sulfo Cy7-
conjugated antibody.

Materials:

e Cells in suspension

e Sulfo Cy7-conjugated antibody

o Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA, 0.1% sodium azide)

o Fc Receptor Blocking Reagent (optional but recommended)

« Viability Dye (optional, with a different emission spectrum)

o FACS tubes (5 mL polystyrene round-bottom tubes)

Procedure:

o Cell Preparation:
o Harvest cells and wash them once with cold Flow Cytometry Staining Buffer.
o Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

o Resuspend the cell pellet and perform a cell count and viability assessment. Adjust the cell
concentration to 1 x 107 cells/mL in cold Flow Cytometry Staining Buffer.[4]

e Fc Receptor Blocking (Optional but Recommended):

o Aliquot 100 uL of the cell suspension (1 x 10°© cells) into the required number of FACS
tubes.
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o Resuspend the cell pellet in staining buffer containing an Fc block reagent and incubate
for 10-15 minutes on ice to prevent non-specific antibody binding.[1][4]

e Antibody Staining:

o Add the predetermined optimal concentration of the Sulfo Cy7-conjugated antibody to the
cells.

o Vortex gently.
* Incubation:
o Incubate for 20-30 minutes on ice or at 4°C, protected from light.[1]
e Washing:
o Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
o Centrifuge at 300-400 x g for 5 minutes and carefully decant the supernatant.
o Repeat the wash step once more.[4]
e Final Resuspension:
o Resuspend the cell pellet in 300-500 pL of Flow Cytometry Staining Buffer.[4]
o Keep the samples on ice and protected from light until analysis.
» Data Acquisition:

o Analyze the samples on a flow cytometer equipped with a laser that can excite Sulfo Cy7
(e.g., 633/640 nm or a laser closer to 750 nm if available) and the appropriate emission
filter (e.g., a bandpass filter around 780 nm).[4][6]

o Ensure that proper compensation controls (single-stained samples for each fluorochrome
in the panel) are included to correct for any spectral overlap.

Mandatory Visualization
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Antibody Conjugation Workflow with Sulfo Cy7 bis-COOH
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\\ |
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Mix Dye with
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Caption: Workflow for conjugating Sulfo Cy7 bis-COOH to an antibody.
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Cell Staining and Flow Cytometry Analysis Workflow

Cell Preparation

Cell Suspension

l

Wash Cells

l

Fc Receptor Block
(Optional)

Staiping

Add Sulfo Cy7-
Conjugated Antibody

20-30 min

Incubate on Ice

Analysis

Wash Cells (2x)

l

Resuspend for Analysis

Data Acquisition on
Flow Cytometer

Click to download full resolution via product page

Caption: Workflow for cell surface staining and flow cytometry analysis.
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Troubleshooting

Table 4: Common Issues and Solutions
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Issue

Potential Cause

Troubleshooting Steps

Low or No Signal

Suboptimal antibody
concentration.

Titrate the antibody to
determine the optimal
concentration that yields the

highest stain index.[7]

Low target antigen expression.

Confirm target expression
using an alternative method
(e.g., Western blot) or use a

positive control cell line.[7]

Incorrect instrument settings.

Ensure the correct laser and
filter combination is used for
Sulfo Cy7 and that the PMT
voltage is optimized.[7][8]

Degradation of the dye.

Protect the conjugated
antibody from light and store it
properly. Avoid repeated

freeze-thaw cycles.[7]

High Background

Antibody concentration is too
high.

Reduce the antibody

concentration.[7]

Non-specific binding.

Include an Fc blocking step,
especially for cells with high Fc
receptor expression. Increase

the number of wash steps.[7]

Dead cells are present.

Use a viability dye to exclude
dead cells from the analysis,
as they can bind antibodies

non-specifically.[7]

High Variability

Inconsistent staining protocol.

Standardize all steps of the
staining procedure, including
incubation times,

temperatures, and volumes.[7]
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Check the expiration dates and

storage conditions of all

Reagent instability.

reagents. Prepare fresh

solutions when necessary.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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